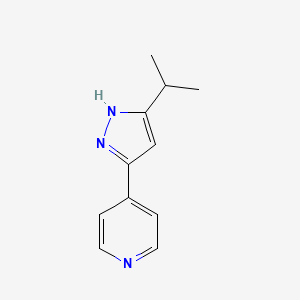

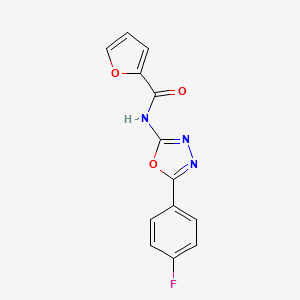

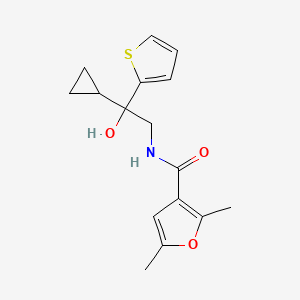

4-(5-propan-2-yl-1H-pyrazol-3-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like celecoxib (a non-steroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .

科学的研究の応用

Photoreactions and Proton Transfer

Studies on pyrazole-pyridine derivatives, such as 2-(1H-pyrazol-5-yl)pyridines and their related compounds, have demonstrated unique photoreactive properties. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These behaviors are influenced by the molecular structure, solvent polarity, and the presence of hydrogen-bond donors or acceptors, making these derivatives suitable for studying photophysics and photochemistry (Vetokhina et al., 2012).

Ligand Chemistry and Coordination Complexes

Pyrazole-pyridine ligands, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives, have been extensively used in coordination chemistry. These ligands offer both advantages and challenges compared to more traditional ligands like terpyridines. Their complexation with metals has led to the development of luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions, indicating their potential in materials science and bioimaging (Halcrow, 2005).

Organic Synthesis and Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold is significant in organic synthesis and medicinal chemistry, presenting over 300,000 derivatives with various biomedical applications. The structural diversity at key positions of the pyrazolo[3,4-b]pyridine core has been achieved through different synthetic routes, providing a versatile platform for developing pharmacologically active compounds (Donaire-Arias et al., 2022).

Photophysical Properties and OLED Applications

Pyridine-pyrazole chelates have been utilized in synthesizing Pt(II) complexes with distinctive photophysical properties. These complexes have been applied in mechanoluminescent materials and highly efficient white organic light-emitting diodes (OLEDs). The study of these complexes has contributed to understanding the structural factors influencing luminescence and device performance, highlighting the potential of pyrazole-pyridine derivatives in advanced optoelectronic applications (Huang et al., 2013).

Multinuclear Complexes and Magnetism

The coordination chemistry of pyrazole-pyridine ligands has also been explored in the synthesis of multinuclear complexes, such as tetranuclear copper(II) grids. These complexes exhibit intriguing magnetic properties, including ferro- and antiferromagnetic interactions, making them interesting subjects for studying magnetic coupling mechanisms and potential applications in molecular magnetism and spintronics (Roy et al., 2009).

特性

IUPAC Name |

4-(5-propan-2-yl-1H-pyrazol-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8(2)10-7-11(14-13-10)9-3-5-12-6-4-9/h3-8H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRQAUKZDXYSQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2929819.png)

![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)

![5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2929827.png)

![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)